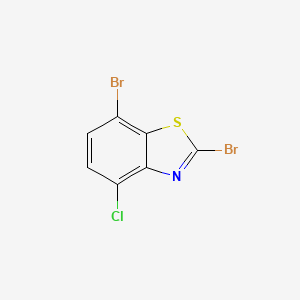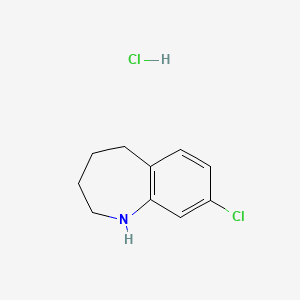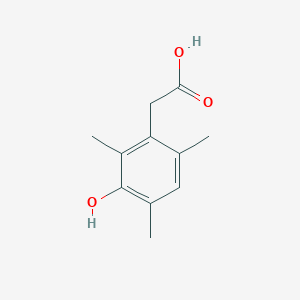
2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid is an organic compound with a molecular formula of C11H14O3 It is characterized by the presence of a hydroxy group and three methyl groups attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenol.
Hydroxylation: The phenol undergoes hydroxylation to introduce the hydroxy group at the 3-position.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-(3-oxo-2,4,6-trimethylphenyl)acetic acid.
Reduction: Formation of 2-(3-hydroxy-2,4,6-trimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyphenylacetic acid: Similar structure but lacks the three methyl groups.
2-(2,4,6-Trimethylphenyl)acetic acid: Similar structure but lacks the hydroxy group.
Uniqueness
2-(3-Hydroxy-2,4,6-trimethylphenyl)acetic acid is unique due to the combination of a hydroxy group and three methyl groups on the phenyl ring, along with an acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(3-hydroxy-2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-6-4-7(2)11(14)8(3)9(6)5-10(12)13/h4,14H,5H2,1-3H3,(H,12,13) |
Clave InChI |
RBCKVTKFCSUSNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1CC(=O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)

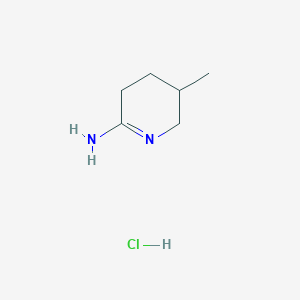
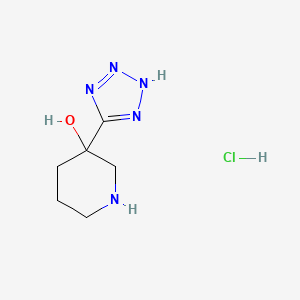


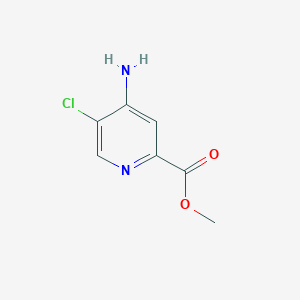
![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)

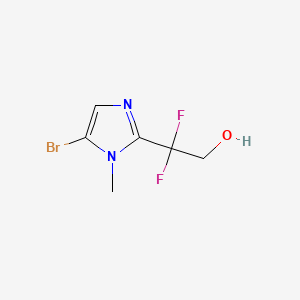
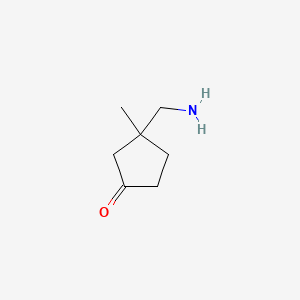
![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
